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Compound of Interest

Compound Name: 6-Amino-1-hexanol

Cat. No.: B032743

This guide provides an in-depth analysis of the spectroscopic data for 6-Amino-1-hexanol, a
bifunctional molecule with applications in materials science and pharmaceutical development.
The following sections detail its nuclear magnetic resonance (NMR), Fourier-transform infrared
(FTIR), and mass spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The spectroscopic data for 6-Amino-1-hexanol is summarized in the following tables,
providing a quantitative overview of its structural features.

1H NMR Data

The 'H NMR spectrum of 6-Amino-1-hexanol exhibits distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts are influenced by the
electron-withdrawing effects of the amino and hydroxyl groups.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H -CH2-OH
~2.68 Triplet 2H -CHz2-NH:
~1.57 Quintet 2H -CH2-CH20H
~1.42 Quintet 2H -CH2-CH2NH:2
~1.34 Multiplet 4H -CH2-CH2-CH2-CHz2-
(variable) Broad Singlet 3H -OH, -NH:2

Note: The chemical shifts of the -OH and -NH2z protons are variable and depend on the solvent
and concentration. Data sourced from ChemicalBook and SpectraBase.[1][2]

13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of 6-Amino-1-hexanol.

Chemical Shift (d) ppm Assignment
~62.9 -CH2-OH
~42.3 -CHz2-NH:z
~32.8 -CH2-CH20H
~32.7 -CH2-CH2NH2
~26.7 -CH2-

~25.6 -CHa-

Note: Data sourced from ChemicalBook and SpectraBase.[3][4]

FTIR Data

The FTIR spectrum reveals the presence of key functional groups in 6-Amino-1-hexanol.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3350 - 3200 Strong, Broad O-H and N-H stretching
2930 - 2850 Strong C-H stretching (aliphatic)
1590 Medium N-H bending (scissoring)
1465 Medium C-H bending (scissoring)
1060 Strong C-0O stretching (primary

alcohol)

Note: Data sourced from ChemicalBook and PubChem.[5][6]

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight of 6-Amino-1-hexanol and provides
information about its fragmentation pattern. The molecular weight of 6-Amino-1-hexanol
(CeH15NO) is 117.19 g/mol [6][7].

miz Relative Intensity Assighment

117 Moderate [M]* (Molecular lon)
100 Moderate [M - NHs]*

87 Low [M - CH20H]*

70 High [M - H20 - C2Hs]*

56 High [CaHs]*

44 Moderate [C2HeN]*

30 Very High [CH4N]* (Base Peak)

Note: Fragmentation pattern is predicted based on typical fragmentation of amino alcohols and
data from SpectraBase and NIST.[8][9]
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Amino-1-
hexanol.

NMR Spectroscopy

2.1.1. Sample Preparation

Weigh approximately 10-20 mg of 6-Amino-1-hexanol for tH NMR and 50-100 mg for 13C
NMR[10].

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, D20,
or DMSO-ds) in a clean, dry vial[10].

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
2.1.2. Data Acquisition

¢ Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity.

e For *H NMR, acquire the spectrum using a standard pulse program.

e For 3C NMR, acquire the spectrum using a proton-decoupled pulse program to simplify the
spectrum to singlets for each carbon[11]. A sufficient number of scans should be averaged to
obtain a good signal-to-noise ratio[12].

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely[13].
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e Place a small drop of liquid 6-Amino-1-hexanol directly onto the center of the ATR
crystal[14].

2.2.2. Data Acquisition

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove contributions from the atmosphere (e.g., CO2, water vapor)
[15].

Acquire the sample spectrum over a typical range of 4000-400 cm~1[15].

Average multiple scans to improve the signal-to-noise ratio[15].

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization - El)

2.3.1. Sample Introduction

e For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of 6-
Amino-1-hexanol in a volatile organic solvent (e.g., methanol or dichloromethane).

« Inject the solution into the GC, where the compound will be vaporized and separated from
the solvent.

e The separated compound then enters the mass spectrometer.

2.3.2. Data Acquisition

The sample is ionized in the ion source, typically using a 70 eV electron beam for El.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

The instrument should be calibrated with a known standard to ensure mass accuracy[16].
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Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Amino-1-hexanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b032743?utm_src=pdf-body
https://www.benchchem.com/product/b032743?utm_src=pdf-body-img
https://www.benchchem.com/product/b032743?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

. 6-Amino-1-hexanol(4048-33-3) 1H NMR [m.chemicalbook.com]

. dev.spectrabase.com [dev.spectrabase.com]

. 6-Amino-1-hexanol(4048-33-3) 13C NMR [m.chemicalbook.com]

. Spectrabase.com [spectrabase.com]

. 6-Amino-1-hexanol(4048-33-3) IR Spectrum [m.chemicalbook.com]

. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nim.nih.gov]
. 6-Amino-1-hexanol 97 4048-33-3 [sigmaaldrich.com]

. dev.spectrabase.com [dev.spectrabase.com]

°
(] [e0] ~ (o)) )] EaN w N -

. 1-Hexanol, 6-amino- [webbook.nist.gov]
e 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

e 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical
Guide - PMC [pmc.ncbi.nlm.nih.gov]

e 12. chem.uiowa.edu [chem.uiowa.edu]

» 13. drawellanalytical.com [drawellanalytical.com]
e 14. researchgate.net [researchgate.net]

» 15. drawellanalytical.com [drawellanalytical.com]
e 16. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 6-Amino-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032743#spectroscopic-data-of-6-amino-1-hexanol-
nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://m.chemicalbook.com/SpectrumEN_4048-33-3_1HNMR.htm
https://dev.spectrabase.com/spectrum/fIJhn1ncG2
https://m.chemicalbook.com/SpectrumEN_4048-33-3_13CNMR.htm
https://spectrabase.com/spectrum/FhgUbtdmDPp
https://m.chemicalbook.com/SpectrumEN_4048-33-3_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1-hexanol
https://www.sigmaaldrich.com/SG/en/product/aldrich/a56353
https://dev.spectrabase.com/spectrum/5K3IXSskET1
https://webbook.nist.gov/cgi/inchi?ID=C4048333&Mask=200
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694136/
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/pdf/A_Technical_Guide_to_Mass_Spectrometry_for_Molecular_Weight_Determination_of_Novel_Peptides.pdf
https://www.benchchem.com/product/b032743#spectroscopic-data-of-6-amino-1-hexanol-nmr-ftir-mass-spec
https://www.benchchem.com/product/b032743#spectroscopic-data-of-6-amino-1-hexanol-nmr-ftir-mass-spec
https://www.benchchem.com/product/b032743#spectroscopic-data-of-6-amino-1-hexanol-nmr-ftir-mass-spec
https://www.benchchem.com/product/b032743#spectroscopic-data-of-6-amino-1-hexanol-nmr-ftir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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